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Introduction

Schisandrin is a major bioactive lignan isolated from the fruit of Schisandra chinensis, a plant
with a long history in traditional medicine. Various isomers, including Schisandrin A, B, and C,
have been identified and are the subject of extensive research. These compounds exhibit a
wide range of pharmacological activities, including neuroprotective, hepatoprotective, anti-
inflammatory, antioxidant, and anti-cancer effects.[1] This document provides detailed
application notes and protocols for in vitro cell-based assays to evaluate and quantify the
biological activities of Schisandrin, aiding researchers in the exploration of its therapeutic
potential.

Application Notes: Biological Activities and
Relevant Assays

Schisandrins modulate numerous cellular processes. Below are key biological activities and
the corresponding in vitro assays used to assess them.

Neuroprotective Activity

Schisandrins have shown significant potential in protecting neuronal cells from various insults,
such as those induced by amyloid-f3 (AB) peptides in Alzheimer's disease models.[2][3] The
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protective mechanisms often involve the activation of signaling pathways like ERK/MAPK and
PI3K/Akt, which regulate cell survival, inflammation, and autophagy.[2][4]

Common Cell Lines: SH-SY5Y (human neuroblastoma), SK-N-SH (human neuroblastoma),
PC12 (rat pheochromocytoma).[2][4]

Key Assays:

o Cell Viability Assays (MTT, MTS): To quantify the protective effect of Schisandrin against
neurotoxin-induced cell death.[2]

e Apoptosis Assays (Flow Cytometry, Hoechst Staining): To measure the inhibition of
programmed cell death.[5][6]

* Neurite Outgrowth Assays: To assess the promotion of neuronal differentiation and
regeneration.[7][8]

Table 1. Quantitative Data on Neuroprotective Effects of Schisandrins

Effective
Compoun . Model/To Key Referenc
Cell Line . Assay Concentr T
d xin . Findings e(s)
ation
Significa
. ntly
Schisand SH-SY5Y, AP2s-35 5,10, 15 .
. MTT increased [2]
rin A SK-N-SH (20 pM) pg/mL
cell
viability.
) ) Reduced
Schisandri SH-SY5Y, AB2s-35 (20 Flow 10, 15 ]
apoptosis [2]
nA SK-N-SH HM) Cytometry pg/mL

rate.

| Schisandrin + Nootkatone | PC12 | AB1-42 | ELISA | 50 uM (Sch) + 10 uM (Nkt) | Inhibited AR
secretion and inflammation via PI3K/Akt pathway. |[4] |

Anti-Inflammatory Activity
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Schisandrins exhibit potent anti-inflammatory properties by inhibiting key inflammatory
mediators and signaling pathways. This is particularly relevant in conditions like osteoarthritis
and sepsis.[9][10] The primary mechanism involves the suppression of the NF-kB and MAPK
signaling pathways, leading to reduced production of nitric oxide (NO), prostaglandin E-z
(PGE-2), and pro-inflammatory cytokines like TNF-a, IL-1f3, and IL-6.[10][11]

Common Cell Lines: RAW 264.7 (murine macrophage), Chondrocytes.[9][10]
Key Assays:
o Griess Assay: To measure the inhibition of nitric oxide (NO) production.[12]

o ELISA: To quantify the reduction of pro-inflammatory cytokines (TNF-q, IL-6, IL-13) and
PGE:z.[11]

o Western Blot/gPCR: To analyze the expression of inflammatory enzymes (iNOS, COX-2) and
signaling proteins (p-p65, p-p38).[9][13]

Table 2: Quantitative Data on Anti-inflammatory Effects of Schisandrins
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Effective
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d i Findings e(s)
ation

Inhibited

] . NO and
Schisand RAW Griess,
. LPS 50 pM PGE: [10][11]
rin 264.7 ELISA .
productio

n.

Reduced
release of
TNF-a
RAW 264.7 LPS ELISA 50 uM (48%), IL- [11]
1P (66%).
and IL-6
(41%).

Schisandri
nA

Reduced
release of
TNF-a
RAW 264.7 LPS ELISA 50 pM (48%), IL-  [11]
1B (55%),
and IL-6
(27%).

Schisandri
nB

| Schisandrin B | Rat Chondrocytes | IL-1(3 | Western Blot | 10, 25, 50 uM | Decreased IL-1[3-
induced p65 phosphorylation and nuclear translocation. |[9] |

Antioxidant Activity

A key mechanism of Schisandrin's therapeutic effect is its ability to combat oxidative stress.
This is achieved by activating the Nrf2/HO-1 antioxidant response pathway, which upregulates
the expression of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase
(SOD), and glutathione peroxidase (GSH-Px).[14][15][16]

Common Cell Lines: C2C12 (murine myoblasts), HTR-8/SVneo (human trophoblast), RAECs
(rat aortic endothelial cells).[14][17][18]
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Key Assays:

ROS Detection Assays: Using fluorescent probes like DCFH-DA to measure intracellular
reactive oxygen species (ROS).[19]

e Enzyme Activity Assays: To determine the activity of antioxidant enzymes (SOD, CAT, GSH-
Px).[15]

o DPPH Assay: To measure direct radical scavenging activity.[20]
o Western Blot/qPCR: To assess the activation of the Nrf2/HO-1 pathway.[14][21]

Table 3: Quantitative Data on Antioxidant Effects of Schisandrins

Effective
Compoun ) Model/To Key Referenc
Cell Line . Assay Concentr T
d Xin . Findings e(s)
ation
Increased
mRNA
and
i PCR, .
Schisand HTR- Benzo(a) Not protein
. Western . . [17][22]
rin B 8/SVneo pyrene S specified  expressio
o
n of Nrf2,
HO-1,
NQO1.
Ameliorate
Schisandri Angiotensi DHE/DCF o
RAECs o 10, 20 uM d oxidative  [18]
n B nll Staining
stress.

| Schisandrae Fructus Ethanol Extract | C2C12 | H202 | Western Blot | Not specified | Activated
Nrf2/HO-1 pathway. |[14] |

Hepatoprotective Activity

Schisandrins are well-known for their liver-protective effects, which are beneficial in conditions
like alcoholic liver disease, nonalcoholic fatty liver disease (NAFLD), and liver fibrosis.[1][23]
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[24] They act by reducing liver enzyme leakage, inhibiting inflammation, and suppressing the

activation of hepatic stellate cells.[23][25]

Common Cell Lines: HepG2 (human hepatoma), LX-2 (human hepatic stellate cells), Primary

Hepatocytes.[26]

Key Assays:

e Enzyme Leakage Assays: Measurement of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) in the cell culture medium.[25][27]

e Lipid Accumulation Assays (Oil Red O Staining): To visualize and quantify fat deposition in

hepatocytes.

o Collagen Deposition Assays (Sirius Red Staining): To assess the anti-fibrotic effects on

hepatic stellate cells.

Table 4: Quantitative Data on Hepatoprotective Effects of Schisandrins

Cell Effective
Compoun . Effect Key Referenc
Line/Mod Assay Concentr T
d Measured . Findings e(s)
el ation
Inhibited
Macropha
. Macropha NF-kB
Schisand . ge Western Not ] .
. ges (in L . signaling  [23]
rin B . Polarizati  Blot specified ]
vitro) via
on
PPARYy.
Reduced
Schisandri LX-2, HSC- Inflammati Not MRNA
gPCR -~ [26]
ncC T6 on specified level of IL-
6.

| Schisandra chinensis Extract | Rat Model | Liver Enzymes | Biochemical Kits | Not specified |

Decreased elevated serum AST and ALT levels. [[25] |
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Anti-Cancer Activity

Schisandrins have demonstrated cytotoxic and anti-proliferative effects against various cancer
cell lines. They can induce apoptosis and inhibit cell migration, with mechanisms potentially
involving the PI3K/Akt and MAPK signaling pathways.[5][6]

Common Cell Lines: MDA-MB-231 (breast cancer), MCF-7 (breast cancer), Bel-7402
(hepatoma).[5][6]

Key Assays:

» Cell Viability/Cytotoxicity Assays (MTT): To determine the dose-dependent inhibitory effect
on cancer cell growth.[5][6]

» Wound Healing/Transwell Migration Assays: To assess the inhibition of cancer cell motility.[5]

e Apoptosis Assays (Hoechst Staining, Western Blot for Caspase-3): To confirm the induction
of programmed cell death.[5][6]

Table 5: Quantitative Data on Anti-Cancer Effects of Schisandrins
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Compound

Schisandrin
A

Cell Line

MDA-MB-
231

Assay

MTT

ICs0 Value

26.61 pM

Key
Findings

Inhibited
proliferatio
n and
migration,
promoted
apoptosis.

Reference(s

)

[5]

Schisandrin A

MCF-7

MTT

112.67 uM

Inhibited
proliferation
in a dose-
dependent

manner.

[5]

Schisandrin
C

Bel-7402

MTT

81.58 UM

Cytotoxicity
was dose-

dependent.

[6128]

Schisandrin
C

KB-3-1

MTT

108.00 pM

Cytotoxicity
was dose-

dependent.

[6]

| Schisandrin C | Bcap37 | MTT | 136.97 uM | Cytotoxicity was dose-dependent. |[6] |

Key Signaling Pathways Modulated by Schisandrin

The diverse biological activities of Schisandrin are mediated through its interaction with

multiple intracellular signaling pathways. Visualizing these pathways is crucial for

understanding its mechanism of action.
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Caption: General experimental workflow for in vitro Schisandrin assays.

NF-kB Signaling Pathway

The NF-kB pathway is a central regulator of inflammation. Schisandrin inhibits this pathway by
preventing the phosphorylation of IkBa and the subsequent nuclear translocation of the p65
subunit, thereby downregulating the expression of inflammatory genes like INOS, COX-2, and
various cytokines.[9][13][23]

© 2025 BenchChem. All rights reserved. 9/21 Tech Support


https://www.benchchem.com/product/b1681555?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681555?utm_src=pdf-body
https://www.benchchem.com/product/b1681555?utm_src=pdf-body
https://www.researchgate.net/publication/325045356_Schisandrin_B_ameliorated_chondrocytes_inflammation_and_osteoarthritis_via_suppression_of_NF-kB_and_MAPK_signal_pathways
https://www.proquest.com/openview/7687dd39a9ab2c307d2e35336dbc4bc5/1?pq-origsite=gscholar&cbl=2034150
https://pmc.ncbi.nlm.nih.gov/articles/PMC8573433/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Inflammatory Stimu
(e.g., LPS, IL-1B)

IKBa-p65/p50
(Inactive NF-kB)

I

I
Phosphorylation
I

y

[}
1
I IkBa

Degradation

p65/p50
(Active NF-kB)

T'ranslocation

Nuc¢leus
 /

p65/p50

Y

DNA

ll . .
[Transcription
|

Y

Inflammatory Genes
(iNOS, COX-2, TNF-q, IL-6)

Click to download full resolution via product page

Caption: Schisandrin inhibits the NF-kB inflammatory pathway.
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MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is
crucial for regulating cellular responses to stress, inflammation, and apoptosis. Schisandrin
has been shown to modulate this pathway, for instance by inhibiting the phosphorylation of p38
and JNK in inflammatory models or activating ERK in neuroprotective contexts.[2][9][13]
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Caption: Schisandrin modulates the MAPK signaling cascade.
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Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress. Under stress, Nrf2
translocates to the nucleus and initiates the transcription of antioxidant genes. Schisandrin
can activate this pathway, enhancing the cell's capacity to neutralize ROS.[14][15][18]
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Caption: Schisandrin activates the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key in vitro assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple
formazan crystals.[29][30]

Materials:

o 96-well cell culture plates

o Test cells (e.g., SH-SY5Y, RAW 264.7)

e Complete culture medium

e Schisandrin stock solution (in DMSO)

o Toxin/Stimulant (e.g., AB, LPS), if applicable

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
sterile PBS).[31]

e Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCI).[31][32]
e Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 X
104 cells/well) in 100 pL of complete medium.[6][31] Incubate for 24 hours at 37°C, 5% CO:
to allow for cell attachment.

© 2025 BenchChem. All rights reserved. 13/21 Tech Support


https://www.benchchem.com/product/b1681555?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681555?utm_src=pdf-body
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.benchchem.com/product/b1681555?utm_src=pdf-body
https://www.benchchem.com/pdf/Cross_Validation_of_Bioactive_Compounds_from_Schisandra_chinensis_A_Comparative_Analysis_of_Nigranoic_Acid_and_Schisandrin.pdf
https://www.benchchem.com/pdf/Cross_Validation_of_Bioactive_Compounds_from_Schisandra_chinensis_A_Comparative_Analysis_of_Nigranoic_Acid_and_Schisandrin.pdf
https://www.protocols.io/view/cell-viability-assay-mtt-assay-protocol-c3tmynk6.pdf
https://www.tandfonline.com/doi/full/10.1080/13880200802370399
https://www.benchchem.com/pdf/Cross_Validation_of_Bioactive_Compounds_from_Schisandra_chinensis_A_Comparative_Analysis_of_Nigranoic_Acid_and_Schisandrin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Compound Treatment:
o Prepare serial dilutions of Schisandrin in culture medium from the stock solution.

o Remove the old medium from the wells and add 100 pL of medium containing different
concentrations of Schisandrin.

o Include a "vehicle control" (medium with the same percentage of DMSO used for the
highest Schisandrin concentration) and a "medium only" control (no cells) for background
measurement.

o If testing for protective effects, pre-treat with Schisandrin for 1-2 hours before adding the
toxin/stimulant.

¢ Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5%
CO2.[31]

o MTT Addition: Add 10-20 pL of MTT solution (final concentration ~0.5 mg/mL) to each well.
[29][31]

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing
viable cells to convert MTT to formazan crystals.[29][33]

e Solubilization: Carefully remove the medium and add 100-150 pL of solubilization solution
(e.g., DMSO) to each well to dissolve the purple crystals.[31] Mix gently by pipetting.

o Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm
(e.g., 570 nm) using a microplate reader.[29][32]

o Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells after subtracting the background absorbance.

o Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide
Measurement)
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This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite,
nitrite, in the culture supernatant using the Griess reagent.

Materials:

RAW 264.7 macrophage cells

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes before
use.

Sodium nitrite (NaNO2) standard solution (for standard curve)

LPS (Lipopolysaccharide) from E. coli
Procedure:

e Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to
adhere. Pre-treat cells with various concentrations of Schisandrin for 1 hour.[12]

» Stimulation: Stimulate the cells with LPS (e.g., 1 pg/mL) for 24 hours to induce iINOS
expression and NO production.[12] Include untreated and LPS-only controls.

o Supernatant Collection: After incubation, carefully collect 50 L of the culture supernatant
from each well.

» Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100
MM) in culture medium.

e Griess Reaction: Add 50 pL of the collected supernatant or standard to a new 96-well plate.
Add 50 pL of Griess Reagent to each well.

 Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A
pink/magenta color will develop.

o Absorbance Measurement: Measure the absorbance at 540 nm.
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» Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the
sodium nitrite standard curve. Determine the percentage inhibition of NO production by
Schisandrin compared to the LPS-only control.

Protocol 3: Antioxidant Assay (Intracellular ROS
Measurement)

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to
measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated and then oxidized
by ROS to the highly fluorescent compound DCF.

Materials:

DCFH-DA stock solution (in DMSO)

Oxidative stress inducer (e.g., H202, tert-butyl hydroperoxide)

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

Fluorescence microplate reader or fluorescence microscope
Procedure:

o Cell Seeding and Treatment: Seed cells in a 96-well plate (black, clear bottom is ideal) and
allow them to attach. Treat cells with Schisandrin for the desired duration (e.g., 6-24 hours).

¢ Loading with DCFH-DA: Remove the medium, wash cells once with warm PBS. Add 100 pL
of DCFH-DA working solution (e.g., 10-20 puM in serum-free medium) to each well.

¢ Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

 Induction of Oxidative Stress: Wash the cells twice with PBS to remove excess probe. Add
100 pL of the oxidative stress inducer (e.g., H2032) to the appropriate wells. Include a positive
control (inducer only) and a negative control (no inducer).

o Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation
wavelength of ~485 nm and an emission wavelength of ~530 nm.[19] Readings can be taken

© 2025 BenchChem. All rights reserved. 16/ 21 Tech Support


https://www.benchchem.com/product/b1681555?utm_src=pdf-body
https://www.benchchem.com/product/b1681555?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3326913/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

kinetically over time or as an endpoint measurement after a specific incubation period (e.qg.,
30-60 minutes).

o Data Analysis: Quantify the ROS levels by comparing the fluorescence intensity of
Schisandrin-treated groups to the control groups.

Protocol 4: Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins
involved in signaling pathways (e.g., p-p65, p-ERK, Nrf2).

Materials:

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Nrf2, anti-3-actin)
 HRP-conjugated secondary antibodies

o Enhanced Chemiluminescence (ECL) substrate
Procedure:

o Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[31]
Scrape the cells and collect the lysate.

» Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.
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o SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts
of protein (e.g., 20-40 ug) into the wells of an SDS-PAGE gel and run electrophoresis to
separate proteins by size.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking
buffer) overnight at 4°C.[5]

e Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween
20) for 10 minutes each.

e Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.[5]

o Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the
protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensity using densitometry software. Normalize the expression
of the target protein to a loading control (e.g., B-actin or GAPDH). For signaling proteins,
compare the ratio of the phosphorylated form to the total protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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